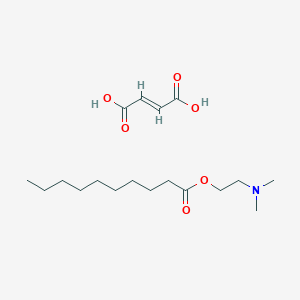
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is a chemical compound with a unique structure that combines the properties of decanoic acid and dimethylaminoethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) typically involves esterification reactions. One common method is the reaction of decanoic acid with 2-(dimethylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield decanoic acid and 2-(dimethylamino)ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Decanoic acid and 2-(dimethylamino)ethanol.
Oxidation: N-oxide derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving fatty acids and amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The ester group allows the compound to penetrate cell membranes, while the dimethylamino group can interact with specific receptors or enzymes, modulating their activity. This dual functionality makes the compound a versatile tool in both research and therapeutic applications.
類似化合物との比較
Similar Compounds
Decanoic acid, ethyl ester: Similar in structure but lacks the dimethylamino group, making it less versatile in biological applications.
Acetic acid, 2-(dimethylamino)ethyl ester: Shorter carbon chain, which affects its physical properties and reactivity.
Decanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains hydroxyl groups, which can form additional hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is unique due to the presence of both the decanoic acid and dimethylaminoethyl ester moieties. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
特性
CAS番号 |
129320-09-8 |
|---|---|
分子式 |
C14H29NO2.C4H4O4 |
分子量 |
359.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
CAZDVHIUPQWANE-WLHGVMLRSA-N |
SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
同義語 |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















